2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide
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Overview
Description
2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a chloro group, and an oxadiazole moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyethyl group or the oxadiazole ring.
Reduction: Reduction reactions can target the carboxamide group or the oxadiazole ring.
Substitution: The chloro group can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chloro group under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the carboxamide group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide
- 2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-thiadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide
- 2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpyridine-3-carboxamide
Uniqueness
The uniqueness of 2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxyethyl group and the oxadiazole ring, in particular, may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for various scientific applications.
Properties
IUPAC Name |
2-chloro-N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O3/c1-4-21-9(2)13-17-11(22-18-13)8-19(3)14(20)10-6-5-7-16-12(10)15/h5-7,9H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRAVYGDSMLURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CN(C)C(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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